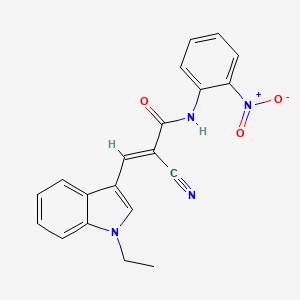![molecular formula C17H22ClN3O2S B4755038 2-(4-chlorophenoxy)-N-[5-(1-propylbutyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4755038.png)
2-(4-chlorophenoxy)-N-[5-(1-propylbutyl)-1,3,4-thiadiazol-2-yl]acetamide
描述
2-(4-chlorophenoxy)-N-[5-(1-propylbutyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PBT-1 and has been extensively studied for its biochemical and physiological effects.
作用机制
PBT-1 works by binding to metal ions such as copper and zinc, which are known to play a role in the formation of amyloid-beta plaques in the brain. By binding to these metal ions, PBT-1 can prevent the accumulation of amyloid-beta plaques and reduce neuroinflammation.
Biochemical and Physiological Effects:
Studies have shown that PBT-1 can reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of Alzheimer's disease. PBT-1 has also been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease. Additionally, PBT-1 has been shown to have antioxidant properties and can protect against oxidative stress.
实验室实验的优点和局限性
One of the major advantages of PBT-1 is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. PBT-1 has also been shown to have antioxidant properties and can protect against oxidative stress. However, one of the limitations of PBT-1 is its potential toxicity at high doses. Further studies are needed to determine the optimal dose and safety profile of PBT-1.
未来方向
There are several future directions for research on PBT-1. One area of research is the development of PBT-1 analogs with improved efficacy and safety profiles. Another area of research is the use of PBT-1 in combination with other drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the long-term effects of PBT-1 and its potential use in other diseases such as cancer and diabetes.
Conclusion:
In conclusion, PBT-1 is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of PBT-1 has been optimized for high yield and purity. PBT-1 has been extensively studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. PBT-1 works by binding to metal ions and preventing the accumulation of amyloid-beta plaques in the brain. PBT-1 has also been shown to have antioxidant properties and can protect against oxidative stress. However, further studies are needed to determine the optimal dose and safety profile of PBT-1. There are several future directions for research on PBT-1, including the development of PBT-1 analogs with improved efficacy and safety profiles and the use of PBT-1 in combination with other drugs for the treatment of neurodegenerative diseases.
科学研究应用
PBT-1 has been extensively studied for its potential applications in various fields. One of the major areas of research is its use in Alzheimer's disease. Studies have shown that PBT-1 can reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of Alzheimer's disease. PBT-1 has also been studied for its potential use in treating other neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-heptan-4-yl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2S/c1-3-5-12(6-4-2)16-20-21-17(24-16)19-15(22)11-23-14-9-7-13(18)8-10-14/h7-10,12H,3-6,11H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFFLKHMBZZCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-heptan-4-yl-1,3,4-thiadiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[3-(methylthio)propyl]benzamide](/img/structure/B4754955.png)
![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B4754973.png)
![2-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4754981.png)
![2-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B4754990.png)
![1-{5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4754992.png)
![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-[4-(1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4755000.png)
![2-bromo-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4755009.png)

![3-benzyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4755024.png)
![4-fluoro-N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4755029.png)
![2-(4-methoxyphenyl)-N-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B4755035.png)
![1-(4-fluorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4755055.png)
![(2-chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B4755059.png)
